ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate
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Overview
Description
Ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate is a chemical compound with the molecular formula C8H11N3O4S and a molecular weight of 245.256 g/mol This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms
Preparation Methods
The synthesis of ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate typically involves the reaction of ethyl 2-bromoacetate with 3,5-dioxo-1,2,4-triazine-6-thiol under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then refluxed for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Chemical Reactions Analysis
Ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or thioethers.
Scientific Research Applications
Ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate can be compared with other similar compounds, such as:
Ethyl 6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate: This compound has a longer carbon chain, which may affect its solubility and reactivity.
2-ethoxyethyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]propanoate: This compound contains an ethoxyethyl group, which may influence its chemical properties and biological activities.
This compound is unique due to its specific structure and the presence of the triazine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
75621-69-1 |
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Molecular Formula |
C8H11N3O4S |
Molecular Weight |
245.26 g/mol |
IUPAC Name |
ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate |
InChI |
InChI=1S/C8H11N3O4S/c1-3-15-7(13)4(2)16-6-5(12)9-8(14)11-10-6/h4H,3H2,1-2H3,(H2,9,11,12,14) |
InChI Key |
URUOUMFVNNFQPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)SC1=NNC(=O)NC1=O |
Origin of Product |
United States |
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